molecular formula C13H12ClNO B12081708 4-Chloro-3'-methoxy-biphenyl-2-ylamine

4-Chloro-3'-methoxy-biphenyl-2-ylamine

Cat. No.: B12081708
M. Wt: 233.69 g/mol
InChI Key: WNSCLUOHUMFURW-UHFFFAOYSA-N
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Description

4-Chloro-3’-methoxy-biphenyl-2-ylamine: is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . This compound is a derivative of biphenyl, featuring a chlorine atom at the 4-position and a methoxy group at the 3’-position on the biphenyl structure. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3’-methoxy-biphenyl-2-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction , which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium (Pd) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of 4-Chloro-3’-methoxy-biphenyl-2-ylamine may involve large-scale batch or continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3’-methoxy-biphenyl-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3’-methoxy-biphenyl-2-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Chloro-biphenyl-2-ylamine
  • 3’-Methoxy-biphenyl-2-ylamine
  • 4-Chloro-3’-fluoro-biphenyl-2-ylamine

Comparison: 4-Chloro-3’-methoxy-biphenyl-2-ylamine is unique due to the presence of both a chlorine atom and a methoxy group on the biphenyl structure. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

5-chloro-2-(3-methoxyphenyl)aniline

InChI

InChI=1S/C13H12ClNO/c1-16-11-4-2-3-9(7-11)12-6-5-10(14)8-13(12)15/h2-8H,15H2,1H3

InChI Key

WNSCLUOHUMFURW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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